molecular formula C8H15N B1335115 Butyl-but-2-ynyl-amine CAS No. 436099-56-8

Butyl-but-2-ynyl-amine

Cat. No.: B1335115
CAS No.: 436099-56-8
M. Wt: 125.21 g/mol
InChI Key: YIDPHGUGBHLNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl-but-2-ynyl-amine is an organic compound with the molecular formula C8H15N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl-but-2-ynyl-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of butylamine with 2-bromo-1-butyne under basic conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Butyl-but-2-ynyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl-but-2-ynyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butyl-but-2-ynyl-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s alkyne group can also participate in cycloaddition reactions, further diversifying its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl-but-2-ynyl-amine is unique due to the presence of both a butyl group and an alkyne group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from simpler amines .

Properties

IUPAC Name

N-but-2-ynylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDPHGUGBHLNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389986
Record name Butyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-56-8
Record name Butyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.